4-Bromo-2-iodo-1-methoxybenzene
Overview
Description
4-Bromo-2-iodo-1-methoxybenzene is a compound of interest in various chemical research areas due to its unique molecular structure and properties. This compound has been studied in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-2-iodo-1-methoxybenzene often involves the use of catalysts and regioselective processes. For example, Niknam and Nasehi (2002) describe the ring opening of epoxides with elemental iodine and bromine in the presence of a new catalyst, leading to high yields of vicinal iodo alcohols and bromo alcohols under mild conditions (Niknam & Nasehi, 2002). Similarly, the synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, demonstrates the conversion of brominated compounds through a series of steps, yielding high purity products (Chen, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 4-Bromo-2-iodo-1-methoxybenzene is characterized by their halogen bonding and interactions. Pigge et al. (2006) investigated structures dominated by C-X...O=C interactions in halogenated compounds, revealing insights into the structural determinants influenced by halogen bonding (Pigge, Vangala, & Swenson, 2006).
Chemical Reactions and Properties
The chemical properties of methoxybenzenes, including their ability to form strong intermolecular and intramolecular hydrogen bonds, are significant in understanding their reactivity. Varfolomeev et al. (2010) conducted thermochemical and spectroscopic studies on methoxyphenols, providing valuable data on the reactivity and interactions of these compounds (Varfolomeev et al., 2010).
Physical Properties Analysis
The investigation of physical properties, such as molecular rotation and vibrational spectra, is crucial for understanding the behavior of compounds under different conditions. Pawlukojć et al. (2008) explored the vibrational spectra of methoxybenzenes using various techniques, providing insights into the physical properties of these compounds (Pawlukojć et al., 2008).
Chemical Properties Analysis
The chemical properties of brominated and iodinated compounds, including 4-Bromo-2-iodo-1-methoxybenzene, are often characterized by their halogen bonding and substitution effects. Studies like those by Liu et al. (2001) demonstrate the importance of these interactions in determining the properties and reactivity of such compounds (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).
Scientific Research Applications
Application 1: Synthesis of Aryl 1,3-Diketones
- Summary of the Application: 4-Bromoanisole, a compound similar to 4-Bromo-2-iodo-1-methoxybenzene, has been used in the synthesis of aryl 1,3-diketones . Aryl 1,3-diketones are important in various fields of chemistry due to their versatile reactivity and the wide range of compounds that can be synthesized from them.
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Application 2: Cyanation of Aryl Halides
- Summary of the Application: A study used a compound similar to 4-Bromo-2-iodo-1-methoxybenzene for the cyanation of aryl halides . This process is important in the synthesis of various organic compounds.
- Methods of Application: The study synthesized an arginine-based oligomeric compound (ACT), which was supported on cobalt ferrite, resulting in a green catalyst with high activity and convenient recyclability for the cyanation reaction of aryl halides .
- Results or Outcomes: The Pd/CoFe 2 O 4 @ACT nanomagnetic catalyst demonstrated excellent performance in the cyanation of various aryl iodides and bromides, yielding favorable reaction outcomes at a temperature of 90 °C within a duration of 3 hours . The catalyst exhibited remarkable catalytic activity, maintaining an 88% performance even after five consecutive runs .
Application 3: Preparation of Arylsulfanylphenyloxyalkylamino Acids
- Summary of the Application: 4-Bromo-2-iodo-1-methoxybenzene is used to prepare arylsulfanylphenyloxyalkylamino acids . These compounds are known as GlyT-1 inhibitors and have potential therapeutic applications.
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Application 4: Synthesis of Biaryls
- Summary of the Application: 4-Bromo-2-iodo-1-methoxybenzene can be used in the synthesis of biaryls . Biaryls are a type of organic compound that are important in various fields of chemistry and materials science due to their unique properties.
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Application 5: Preparation of Aryl Ethers
- Summary of the Application: 4-Bromo-2-iodo-1-methoxybenzene can be used in the preparation of aryl ethers . Aryl ethers are a type of organic compound that are widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
4-bromo-2-iodo-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPNHFOXNXLPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450635 | |
Record name | 4-Bromo-2-iodo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-1-methoxybenzene | |
CAS RN |
98273-59-7 | |
Record name | 4-Bromo-2-iodo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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